![molecular formula C23H20FN3O5S B2438019 N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252905-36-4](/img/no-structure.png)

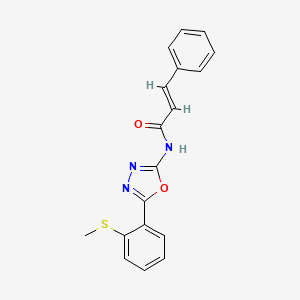

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

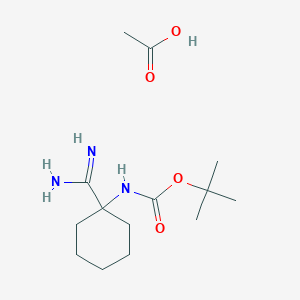

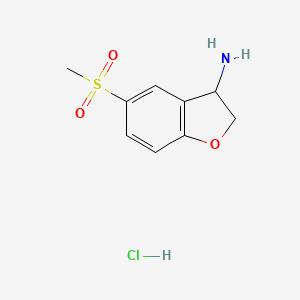

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiosynthesis and Imaging Applications

- Radiosynthesis of fluorine-18 labeled compounds, such as [18F]PBR111, involves compounds with structural similarities for imaging the translocator protein (18 kDa) with PET, highlighting their use in neuroinflammation and brain disorders studies (Dollé et al., 2008).

Synthetic Chemistry and Molecular Modeling

- Studies involving oxidative radical cyclization and the formation of complex heterocyclic structures indicate the synthetic utility of compounds with similar acetamide frameworks in creating biologically active molecules (Chikaoka et al., 2003).

- Quantum mechanical studies and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored for applications in drug design, showcasing the potential of such compounds in developing new therapeutics (Mary et al., 2020).

Biochemical and Pharmacological Research

- Novel pyrazolo[1,5-a]pyrimidines have been evaluated as ligands for the translocator protein 18 kDa (TSPO), indicating the relevance of such compounds in studying neuroinflammatory processes and potentially aiding in the diagnosis of neurological conditions (Damont et al., 2015).

Material Science and Polymer Research

- The synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been reported, suggesting the use of similar acetamide derivatives in the development of high-performance materials with specific electronic properties (Liaw et al., 2002).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 3,4-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "3,4-dimethoxyaniline", "Acetic anhydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (1.0 g) in methanol (20 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3,4-dimethoxyaniline (1.2 g) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the final product from a suitable solvent to obtain N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a white solid." ] } | |

Número CAS |

1252905-36-4 |

Nombre del producto |

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Fórmula molecular |

C23H20FN3O5S |

Peso molecular |

469.49 |

Nombre IUPAC |

N-(3,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H20FN3O5S/c1-31-18-8-7-15(11-19(18)32-2)25-20(28)13-26-17-9-10-33-21(17)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

Clave InChI |

QDXGTJDXQCBLCI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

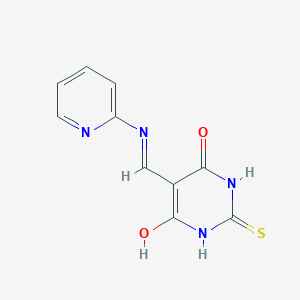

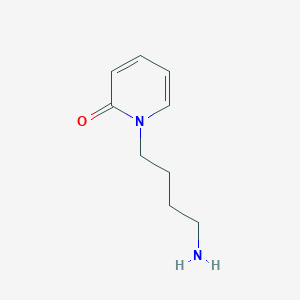

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

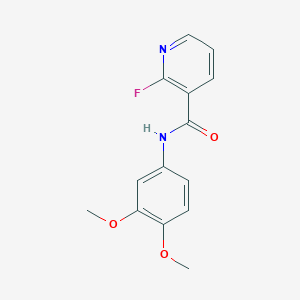

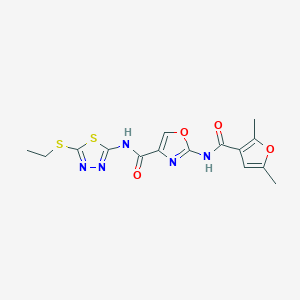

![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)

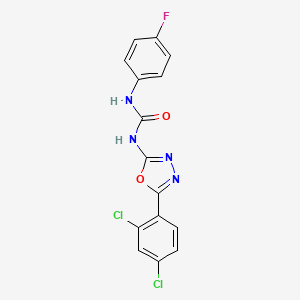

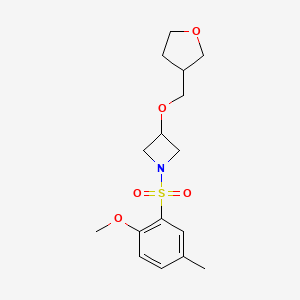

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2437947.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)